molecular formula C20H30N4O4 B2671148 1-(3-(Diethylamino)propyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 894037-80-0

1-(3-(Diethylamino)propyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2671148
CAS RN: 894037-80-0
M. Wt: 390.484
InChI Key: KIHNHHOBKROSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Diethylamino)propyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C20H30N4O4 and its molecular weight is 390.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacology and Eating Disorders

The compound's relevance to neuropharmacology, particularly in the context of eating disorders, is highlighted by research on orexin receptors. Orexins modulate feeding, arousal, stress, and drug abuse, and their receptors play a crucial role in compulsive food seeking and intake. Studies have identified selective antagonists that could potentially represent novel pharmacological treatments for binge eating and other compulsive eating disorders. This indicates the compound's importance in exploring treatments for neuropsychiatric conditions related to compulsive behaviors (Piccoli et al., 2012).

Antimicrobial Activities

The compound has also been studied for its antimicrobial activities, with research focusing on the synthesis of derivatives and their efficacy against various Gram-positive and Gram-negative bacteria. This points to its potential in developing new antimicrobial agents, which is crucial given the rising issue of antibiotic resistance. The structural modifications and activity correlation provide insights into designing more effective antimicrobial compounds (Sharma, Sharma, & Rane, 2004).

Chemical Synthesis and Catalysis

Furthermore, the compound is significant in chemical synthesis and catalysis, with applications in the oxidative carbonylation of amino moieties to synthesize ureas, oxamides, and other valuable compounds. This showcases its role in green chemistry by facilitating efficient syntheses of high-value molecules from simple building blocks, which is pivotal for sustainable chemical manufacturing (Mancuso et al., 2015).

Neurodegenerative Disease Research

Research into neurodegenerative diseases has also seen the application of related compounds in seeking potential ligands for the sigma-1 receptor, which is implicated in the pathology of diseases like Alzheimer's. This suggests the compound's utility in the development of novel therapeutic agents aimed at modulating sigma-1 receptor activity to treat or manage neurodegenerative conditions (Thapa et al., 2023).

properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-3-23(4-2)9-5-8-21-20(26)22-15-12-19(25)24(14-15)16-6-7-17-18(13-16)28-11-10-27-17/h6-7,13,15H,3-5,8-12,14H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHNHHOBKROSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.